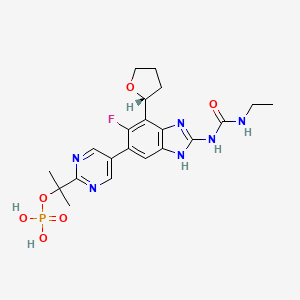

Fobrepodacin

Description

The exact mass of the compound Unii-1NL76yuu6E is 508.16354773 g/mol and the complexity rating of the compound is 796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN6O6P/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTQDURISRILOR-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN6O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384984-31-9 | |

| Record name | VXC-486 phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384984319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOBREPODACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NL76YUU6E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fobrepodacin: A Novel Leucyl-tRNA Synthetase Inhibitor Targeting Mycobacterium tuberculosis

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin (also known as Ganfeborole, GSK3036656, formerly SPR720) is a promising new oral antibiotic under investigation for the treatment of tuberculosis (TB), including drug-resistant strains. While initially explored as an inhibitor of DNA gyrase B, extensive research has definitively identified its primary mechanism of action as the potent and selective inhibition of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis (M. tuberculosis). This novel mechanism disrupts protein synthesis, leading to bactericidal activity against the tubercle bacillus. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Introduction: A Shift in Understanding

The development path of this compound highlights a critical aspect of modern drug discovery: the precise identification of a drug's molecular target. Initially, this compound and its active moiety, SPR719, were characterized as inhibitors of the ATPase domain of DNA gyrase B (GyrB), an essential enzyme for DNA replication in bacteria. However, more recent and conclusive studies have demonstrated that the primary and most potent activity of this compound against M. tuberculosis is through the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis. This guide will focus on the well-established LeuRS inhibition mechanism.

Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound is a benzoxaborole compound that acts as a potent inhibitor of M. tuberculosis LeuRS (mtLeuRS).[1] LeuRS is an essential enzyme responsible for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNALeu). This process, known as aminoacylation, is a critical step in protein synthesis. By inhibiting mtLeuRS, this compound effectively halts the incorporation of leucine into newly synthesized proteins, leading to a cessation of bacterial growth and ultimately, cell death.[2]

The inhibitory action of this compound is highly selective for the mycobacterial enzyme over its human counterparts, which is a key attribute for a safe and effective antibiotic.[1]

Signaling Pathway of Protein Synthesis Inhibition

The following diagram illustrates the central role of LeuRS in protein synthesis and the point of inhibition by this compound.

Caption: this compound inhibits Leucyl-tRNA Synthetase (LeuRS), blocking protein synthesis.

Quantitative Data on this compound's Activity

The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Enzymatic Inhibition and Antimycobacterial Activity

| Compound | Target | Assay | Parameter | Value | Reference |

| This compound (GSK3036656) | M. tuberculosis LeuRS | Aminoacylation Assay | IC50 | 0.216 µM | [1] |

| This compound (GSK3036656) | Human cytoplasmic LeuRS | Aminoacylation Assay | IC50 | 140 µM | [1] |

| This compound (GSK3036656) | M. tuberculosis H37Rv | Resazurin Microtiter Assay | MIC | 0.08 µM | [1] |

| Ganfeborole (GSK3036656) | M. tuberculosis LeuRS | Aminoacylation Assay | IC50 | 1 nM (time-dependent) | [3] |

| Ganfeborole (GSK3036656) | M. tuberculosis H37Rv | - | MIC | 0.058 µM | [3] |

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

| Model | Treatment | Dosage | Duration | Outcome | Reference |

| Chronic Mouse Model | This compound (SPR720) | 100 mg/kg (twice daily) | - | 2.5-log CFU decrease | [4] |

| Marmoset Monkey Model | Ganfeborole | 0.5 mg/kg/day | 8 weeks | 2.6 log10 CFU/lung lesion decrease | [5] |

| Marmoset Monkey Model | Ganfeborole | 2 mg/kg/day | 8 weeks | 2.7 log10 CFU/lung lesion decrease | [5] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of this compound's mechanism of action.

M. tuberculosis Leucyl-tRNA Synthetase (LeuRS) Purification

The purification of recombinant M. tuberculosis LeuRS is a prerequisite for enzymatic assays.

Caption: Workflow for the purification of recombinant M. tuberculosis LeuRS.

Protocol:

-

Gene Cloning: The leuS gene from M. tuberculosis is amplified by PCR and cloned into an expression vector, often containing a tag for purification (e.g., a polyhistidine-tag).

-

Protein Expression: The expression vector is transformed into a suitable E. coli expression strain. The cells are grown in a large-scale culture, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Clarification: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by methods such as sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., a nickel-nitrilotriacetic acid (Ni-NTA) agarose column for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the recombinant LeuRS is eluted with a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole).

-

Purity Assessment: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The identity of the protein can be confirmed by Western blotting using an antibody against the tag or the protein itself.

Aminoacylation (LeuRS Inhibition) Assay

This assay measures the enzymatic activity of LeuRS and its inhibition by this compound. The assay quantifies the attachment of a radiolabeled amino acid (L-[14C]leucine) to its cognate tRNA.[2][6]

Protocol:

-

Reaction Mixture Preparation: The assay is typically performed in a 96-well microtiter plate. The reaction mixture contains:

-

Buffer (e.g., 50 mM HEPES-KOH, pH 8.0)

-

MgCl2 (e.g., 30 mM)

-

KCl (e.g., 30 mM)

-

L-[14C]leucine (e.g., 13 µM)

-

Total tRNA (e.g., from E. coli)

-

Bovine Serum Albumin (BSA)

-

Dithiothreitol (DTT)

-

Purified M. tuberculosis LeuRS enzyme (e.g., 0.2 pM)

-

Varying concentrations of the inhibitor (this compound).

-

-

Incubation: The reaction components, except for ATP, are pre-incubated for a set period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of ATP (e.g., 4 mM).

-

Reaction Quenching: After a specific incubation time (e.g., 7 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped by precipitating the tRNA and protein with an acid (e.g., trichloroacetic acid).

-

Quantification: The precipitate, containing the radiolabeled leucyl-tRNALeu, is collected on a filter, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[2]

In Vivo Efficacy in Murine Models of Tuberculosis

Murine models are crucial for evaluating the in vivo efficacy of anti-TB drug candidates.[4]

Protocol:

-

Infection: Mice (e.g., BALB/c) are infected with a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman) via aerosol or intravenous injection to establish a lung infection.

-

Treatment Initiation: Treatment with the experimental drug (this compound) and control drugs (e.g., isoniazid, rifampin) is initiated at a specific time point post-infection (e.g., 14-21 days).

-

Drug Administration: this compound is administered orally at various doses and frequencies.

-

Assessment of Bacterial Load: At different time points during and after treatment, groups of mice are euthanized, and their lungs and spleens are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on a suitable agar medium (e.g., Middlebrook 7H11).

-

Data Analysis: The efficacy of the treatment is determined by comparing the reduction in CFU counts in the organs of treated mice to those of untreated control mice.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its well-defined mechanism of action, the inhibition of leucyl-tRNA synthetase, offers a new target for combating M. tuberculosis, including drug-resistant strains. The potent in vitro and in vivo activity, coupled with its oral bioavailability, positions this compound as a strong candidate for inclusion in future combination regimens for the treatment of tuberculosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to further investigate and build upon the current understanding of this promising new antibiotic.

References

- 1. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 2. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the SPR720 DNA Gyrase B Subunit Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPR720 is a novel, orally administered antimicrobial agent developed for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease.[1][2] It belongs to the aminobenzimidazole class of antibiotics and represents a significant advancement in the field due to its unique mechanism of action.[3][4] SPR720 is a phosphate ester prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[5][6] The primary target of SPR719 is the ATPase site of the bacterial DNA gyrase B subunit (GyrB), an essential enzyme for DNA replication.[1][4] This mechanism is distinct from that of fluoroquinolones, which target the DNA gyrase A subunit, and as such, SPR720 does not exhibit cross-resistance with existing standard-of-care agents.[1][3]

Core Mechanism of Action: Inhibition of DNA Gyrase B

Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[7][8] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[7][8]

The inhibition pathway of SPR720 can be summarized as follows:

-

Oral Administration and Conversion: SPR720 is administered orally as a stable phosphate ester prodrug.[5] In the body, it is rapidly converted to its active form, SPR719.[3][6]

-

Target Binding: SPR719, an aminobenzimidazole, specifically targets and binds to the ATPase domain of the DNA gyrase B subunit in mycobacteria.[1][4]

-

Inhibition of ATPase Activity: By binding to the GyrB subunit, SPR719 inhibits the ATPase activity of the enzyme.[1] This prevents the hydrolysis of ATP, which is essential for the conformational changes required for DNA strand passage and negative supercoiling.

-

Disruption of DNA Replication: The inhibition of DNA gyrase leads to a halt in DNA replication and other essential cellular processes that rely on DNA topology, ultimately resulting in the inhibition of bacterial growth.[5][8]

Quantitative Data

In Vitro Activity of SPR719

The in vitro potency of SPR719 has been evaluated against a range of clinically relevant mycobacterial species. The minimum inhibitory concentration (MIC) values demonstrate its broad activity.

| Mycobacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Mycobacterium avium complex (MAC) | 0.1 - 2 | 2 | [9][10] |

| Mycobacterium abscessus | 0.1 - 2 | 4 | [9][10] |

| Mycobacterium kansasii | 0.1 - 2 | N/A | [9] |

| Mycobacterium tuberculosis (drug-susceptible and MDR) | 0.1 - 2 | N/A | [9] |

In Vivo Efficacy of SPR720

Preclinical studies in murine models of NTM infection have demonstrated the in vivo efficacy of SPR720.

| Animal Model | Pathogen | Treatment | Dose | Result | Reference |

| Murine Chronic Infection Model | M. tuberculosis | SPR720 (twice daily) | 100 mg/kg | 2.5-log CFU decrease compared to early controls.[7] | [7] |

| Chronic C3HeBFeJ Mouse Model | M. avium ATCC 700898 | SPR720 Monotherapy | 10-100 mg/kg/day | Dose-dependent reduction in pulmonary bacterial burden.[1] | [1] |

| Chronic SCID Mouse Model | M. abscessus 1513 | SPR720 Monotherapy | 25, 50, 100 mg/kg q24h | Dose-dependent reduction in bacterial burden in the lung.[4] | [4] |

| Chronic C3HeBFeJ Mouse Model | M. avium ATCC 700898 | SPR720 + Clarithromycin + Ethambutol | N/A | Greatest reduction in mycobacterial burden in lungs, spleen, and liver.[1] | [1] |

Pharmacokinetic Parameters of SPR719 in Healthy Volunteers

Phase 1 clinical trials have characterized the pharmacokinetic profile of SPR719 following oral administration of SPR720.

| Study Phase | SPR720 Dose | Cmax (ng/mL) | AUC0–24 (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |

| Single Ascending Dose | 100 - 2,000 mg | Dose-proportional increase | Greater-than-dose-proportional increase | 2.8 - 8.0 | 2.9 - 4.5 | [3][11] |

| Multiple Ascending Dose (Day 7) | 1,000 mg (once daily) | 4,187 | 42,295 | 4.0 | ~5.0 | [12] |

| Intrapulmonary PK (Day 7) | 1,000 mg (once daily) | 4,315 (Plasma) | 52,418 (Plasma) | N/A | N/A | [13] |

| Intrapulmonary PK (Day 7) | 1,000 mg (once daily) | 5,429 (ELF) | 59,880 (ELF) | N/A | N/A | [13] |

| Intrapulmonary PK (Day 7) | 1,000 mg (once daily) | 13,033 (AM) | 128,105 (AM) | N/A | N/A | [13] |

Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to maximum concentration; t1/2: Elimination half-life; ELF: Epithelial lining fluid; AM: Alveolar macrophages.

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of SPR719 against NTM isolates.

Methodology (Broth Microdilution):

-

Isolate Preparation: Clinical isolates of MAC and M. abscessus are cultured on appropriate media.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.

-

Drug Dilution: SPR719 is serially diluted in cation-adjusted Mueller-Hinton broth.

-

Incubation: The microtiter plates are incubated at the appropriate temperature and duration according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

MIC Determination: The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[10]

Murine Model of Chronic NTM Pulmonary Infection

Objective: To evaluate the in vivo efficacy of SPR720 alone and in combination with standard-of-care agents.

Methodology:

-

Animal Model: Six-week-old female BALB/c or SCID mice are used.[4][7]

-

Infection: Mice are infected via aerosol delivery or tail vein injection with a standardized inoculum of M. avium or M. abscessus (e.g., 3.24 Log10 CFU of Mtb Erdman).[4][7]

-

Treatment Initiation: Treatment begins several weeks post-infection to establish a chronic infection state.

-

Drug Administration: SPR720 is administered by oral gavage once or twice daily at specified doses (e.g., 25, 50, 100 mg/kg).[4][7] Comparator and combination drugs are administered according to their standard protocols.

-

Efficacy Assessment: At the end of the treatment period, mice are euthanized. Lungs, spleen, and liver are aseptically harvested, homogenized, and plated on selective agar to determine the bacterial load (CFU counts).

-

Data Analysis: The log10 CFU reduction in treated groups is compared to that of untreated control groups.

DNA Gyrase Supercoiling Assay

Objective: To measure the inhibitory effect of SPR719 on the supercoiling activity of DNA gyrase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA as a substrate, ATP, and an appropriate buffer.

-

Inhibitor Addition: Varying concentrations of SPR719 are added to the reaction mixtures.

-

Incubation: The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye.

-

Analysis: The different forms of DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized as a decrease in the amount of supercoiled DNA with increasing concentrations of SPR719.[14][15]

Clinical Development and Status

SPR720 progressed through a Phase 1 first-in-human trial (NCT03796910) which established its safety, tolerability, and pharmacokinetic profile.[11][16] Subsequently, a Phase 2a dose-ranging study (NCT05496374) was initiated to evaluate its efficacy in patients with MAC pulmonary disease.[1][17] However, in October 2024, it was announced that the Phase 2a trial did not meet its primary endpoint, and the development program for SPR720 was suspended.[6][18]

Conclusion

SPR720, through its active form SPR719, represents a novel class of antibacterial agents that effectively inhibits the DNA gyrase B subunit in mycobacteria. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile highlighted its potential as a much-needed oral treatment for NTM infections. While the recent suspension of its clinical development is a setback, the extensive preclinical and early clinical data generated for SPR720 provide a valuable foundation for future research into GyrB inhibitors as a therapeutic strategy against challenging bacterial pathogens.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Spero Therapeutics Announces Initiation of SPR720 Phase 1 Clinical Trial | santé log [santelog.com]

- 3. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]

- 6. Spero Therapeutics Announces SPR720 Phase 2a Interim Results and Provides a Business Update - BioSpace [biospace.com]

- 7. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]

- 8. researchgate.net [researchgate.net]

- 9. Portico [access.portico.org]

- 10. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biospectrumasia.com [biospectrumasia.com]

- 17. SPR720 Trials - LARVOL Sigma [sigma.larvol.com]

- 18. Antibiotic Pipeline for Gram-Negative Bacteria | Spero Therapeutics [sperotherapeutics.com]

The Pharmacokinetics and Oral Bioavailability of Fobrepodacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fobrepodacin (SPR720) is an investigational oral antimicrobial agent, a phosphate ester prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[1][2] Developed for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease, this compound has demonstrated promising activity against clinically relevant mycobacteria.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, summarizing key data from preclinical and clinical studies. Detailed experimental protocols for the pivotal studies are presented, and logical workflows are visualized to facilitate a deeper understanding of the data generation process.

Introduction

This compound is an aminobenzimidazole that inhibits bacterial DNA gyrase B (GyrB), a mechanism distinct from that of fluoroquinolones.[4] Its development addresses the need for novel, effective oral therapies for challenging infections like those caused by Mycobacterium avium complex. This document serves as a technical resource, consolidating the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its active metabolite, SPR719.

Pharmacokinetic Profile

This compound is designed for oral administration and acts as a prodrug to deliver the active compound SPR719 systemically.[3] Pharmacokinetic analyses in both preclinical and clinical settings have demonstrated good dose-proportional exposures following oral administration.[3]

Human Pharmacokinetics

Phase 1 clinical trials in healthy volunteers have provided significant insights into the pharmacokinetic profile of SPR719 following oral administration of this compound.

| Parameter | Value (following 1000 mg this compound once daily for 7 days) | Citation |

| Cmax (Maximum Plasma Concentration) | 4,187 ± 1,059 ng/mL | [5] |

| 4,315 ng/mL | [2] | |

| AUC0-24 (Area Under the Curve) | 42,295 ng·h/mL | [3] |

| 52,418 ng·h/mL | [2] | |

| Tmax (Time to Maximum Concentration) | Median: 2.8 - 8.0 hours | [4] |

| Approx. 4 hours | [5] | |

| t1/2 (Half-life) | 2.9 - 4.5 hours (dose-independent) | [4] |

| Plasma Protein Binding | 94.25% | [1] |

| Food Effect on AUC | ~20% decrease | [4] |

Intrapulmonary Pharmacokinetics

A key aspect of this compound's potential efficacy in treating pulmonary infections is the penetration of the active moiety, SPR719, into the lungs. A study in healthy volunteers assessed the concentrations of SPR719 in epithelial lining fluid (ELF) and alveolar macrophages (AM).

| Parameter | Ratio | Citation |

| ELF / Total Plasma (AUC0-24) | 1.14 | [1][2] |

| ELF / Total Plasma (Cmax) | 1.26 | [1][2] |

| AM / Total Plasma (AUC0-24) | 2.44 | [1][2] |

| AM / Total Plasma (Cmax) | 3.02 | [1][2] |

| ELF / Unbound Plasma (AUC0-24) | 19.87 | [1][2][6] |

| ELF / Unbound Plasma (Cmax) | 21.88 | [1][2][6] |

| AM / Unbound Plasma (AUC0-24) | 42.50 | [1][2][6] |

| AM / Unbound Plasma (Cmax) | 52.53 | [1][2][6] |

Preclinical Pharmacokinetics

Studies in murine models have been instrumental in the early evaluation of this compound.

| Species | Observation | Citation |

| Mouse | Good dose-proportional exposures after oral administration. | [3] |

| Mouse | Efficacy demonstrated in chronic M. tuberculosis infection models. | [3] |

Metabolism and Excretion

This compound is a phosphate ester prodrug that is rapidly and extensively converted to its active form, SPR719, in vivo.[1][2] Plasma concentrations of the prodrug itself are not meaningful.[5][7] In multiple-dose human studies, a decrease in SPR719 plasma exposure of approximately 40% was observed between the first and seventh day of dosing, suggesting a possible induction of an elimination pathway.[4] However, plasma exposure was comparable between day 7 and day 14, indicating that a steady state was reached.[4] Further studies are required to fully elucidate the specific metabolic pathways and excretion routes of SPR719.

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.

Human Phase 1 Single and Multiple Ascending Dose Study

This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and pharmacokinetics of this compound.

-

Study Design:

-

Single Ascending Dose (SAD): Cohorts received single oral doses of this compound ranging from 100 mg to 2000 mg, or placebo.[4][8] A food-effect cohort was also included.[8]

-

Multiple Ascending Dose (MAD): Cohorts received total daily doses of this compound ranging from 500 mg to 1500 mg, or placebo, for 7 or 14 days.[4][8]

-

-

Pharmacokinetic Sampling: Serial plasma and urine samples were collected at predefined time points throughout the trial.[8]

-

Analytical Method: Plasma and urine concentrations of this compound (SPR720) and its active metabolite (SPR719) were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8]

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[8]

Intrapulmonary Pharmacokinetics Study in Healthy Volunteers

This was a Phase 1, single-center, open-label study to assess the concentrations of SPR719 in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM).

-

Study Population: Healthy adult volunteers.[7]

-

Dosing Regimen: Participants received a 1,000 mg dose of this compound administered once daily for 7 days.[7]

-

Sample Collection:

-

Analytical Method: Concentrations of SPR719 in plasma, ELF, and AM were quantified using validated analytical methods.

-

Data Analysis: Ratios of ELF and AM to both total and unbound plasma concentrations of SPR719 were calculated based on AUC0–24 and Cmax values.[1]

In Vivo Efficacy and Pharmacokinetics in a Murine Model of Tuberculosis

-

Animal Model: Six-week-old female BALB/c mice were infected with Mycobacterium tuberculosis Erdman via aerosol delivery.[3]

-

Treatment Regimens: Treatment was initiated 3 weeks post-infection and administered by oral gavage 5 days per week. Various regimens including this compound (100 mg/kg), rifampin, and pyrazinamide were evaluated.[3]

-

Pharmacokinetic Analysis: Plasma samples were collected to determine drug exposures.[3]

-

Efficacy Endpoint: The primary efficacy endpoint was the reduction in bacterial colony-forming units (CFU) in the lungs compared to control groups.[3]

Visualizations

This compound Activation and Distribution Pathway

Caption: Metabolic activation and distribution of this compound.

Experimental Workflow for Human Pharmacokinetic Studies

References

- 1. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]

- 4. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Spero Therapeutics Announces Publication of SPR720 Phase 1 Lung Exposure Data in Antimicrobial Agents and Chemotherapy - BioSpace [biospace.com]

- 8. 1288. Phase 1 First-in-Human Single- and Multiple-Ascending Dose Trial Demonstrates Pharmacokinetics (PK) and Tolerability of SPR720, an Oral DNA GyrB Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

In vitro antibacterial spectrum of SPR719 (active form of Fobrepodacin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin (SPR720) is a novel, orally bioavailable aminobenzimidazole prodrug currently under investigation for the treatment of nontuberculous mycobacterial (NTM) infections.[1][2] Its active form, SPR719, targets a novel mechanism of action by inhibiting the essential ATPase activity of the GyrB subunit of DNA gyrase in mycobacteria.[3][4] This unique target distinguishes it from existing antibiotics, including fluoroquinolones which target the GyrA subunit.[5] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of SPR719 against a range of clinically relevant NTM species, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.

In Vitro Antibacterial Activity of SPR719

SPR719 has demonstrated potent in vitro activity against a broad spectrum of NTM species, including both rapidly and slowly growing mycobacteria.[6] Its efficacy extends to strains that are resistant to current standard-of-care agents.[7]

Quantitative Summary of In Vitro Activity

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key pharmacodynamic parameters used to quantify the in vitro activity of an antimicrobial agent. The following tables summarize the MIC and MBC data for SPR719 against various NTM clinical isolates.

Table 1: In Vitro Activity of SPR719 against Slowly Growing Mycobacteria (SGM)

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₉₀ (µg/mL) | Reference |

| Mycobacterium avium | - | 0.5 - 8 | - | 8 | 0.5 - 8 | 8 | [8] |

| Mycobacterium intracellulare | - | - | - | - | - | - | |

| Mycobacterium avium complex (MAC) | - | - | - | 2 | - | - | [7][9] |

| Mycobacterium kansasii | 95% of isolates | ≤1 | - | 0.25 | 0.031 - 16 | 0.5 | [8] |

| Mycobacterium ulcerans | 10 | 0.125 - 0.25 | - | - | - | - | [3][10] |

| Mycobacterium marinum | - | 0.125 - 4 | - | - | - | - | [3][10] |

| Mycobacterium chimaera | - | 0.125 - 4 | - | - | - | - | [3][10] |

Table 2: In Vitro Activity of SPR719 against Rapidly Growing Mycobacteria (RGM)

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₉₀ (µg/mL) | Reference |

| Mycobacterium abscessus | 72% of isolates | 0.125 - 8 | 2 | 4 | 0.5 - 16 | 8 | [8] |

| Mycobacterium massiliense | 95% of isolates | ≤2 | - | 2 | - | 4 | [8] |

| Mycobacterium fortuitum | 64% of isolates | ≤2 | - | - | - | - | [8] |

| M. abscessus complex | 53 | - | 2 | 4 | - | - | [6][7] |

| M. chelonae | - | - | 4 | - | - | - | [6] |

| M. immunogenum | - | - | 4 | - | - | - | [6] |

| M. mucogenicum group | - | - | 0.06 | - | - | - | [6] |

Experimental Protocols

The in vitro activity data for SPR719 was primarily generated using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M24-A2 for susceptibility testing of mycobacteria.[6]

Minimum Inhibitory Concentration (MIC) Determination

The general workflow for determining the MIC of SPR719 is as follows:

Detailed Steps:

-

Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.

-

Drug Dilution: Serial two-fold dilutions of SPR719 are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Microtiter plates containing the drug dilutions are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at the optimal temperature for the specific mycobacterial species for a defined period (e.g., 7-14 days for slowly growing mycobacteria and 3-5 days for rapidly growing mycobacteria).

-

MIC Reading: The MIC is determined as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[10]

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC can be ascertained to evaluate the bactericidal versus bacteriostatic activity of the compound.

Detailed Steps:

-

Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.

-

Plating: These aliquots are plated onto an appropriate antibiotic-free agar medium.

-

Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.

-

MBC Determination: The MBC is defined as the lowest concentration of SPR719 that results in a ≥99.9% reduction in the initial bacterial inoculum.

Mechanism of Action

SPR719 exerts its antibacterial effect by targeting DNA gyrase, an essential enzyme in bacteria responsible for maintaining DNA supercoiling and facilitating DNA replication.[11] Specifically, SPR719 inhibits the ATPase activity of the GyrB subunit.[3][7] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.

By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent negative supercoiling of DNA. This disruption of DNA topology ultimately inhibits DNA replication and transcription, leading to bacterial cell death.

Conclusion

SPR719, the active form of this compound, demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically significant nontuberculous mycobacteria. Its novel mechanism of action, targeting the GyrB subunit of DNA gyrase, makes it a promising candidate for the treatment of NTM infections, including those caused by drug-resistant strains. Further clinical evaluation of this compound (SPR720) is ongoing to determine its safety and efficacy in patients with NTM pulmonary disease.[2]

References

- 1. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. journals.asm.org [journals.asm.org]

- 7. biorxiv.org [biorxiv.org]

- 8. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. <i>In vitro</i> activity of SPR719 against <i>Mycobacterium ulcerans</i> , <i>Mycobacterium marinum</i> and <i>Mycobacterium chimaera</i> - ProQuest [proquest.com]

- 11. go.drugbank.com [go.drugbank.com]

Preclinical Safety and Toxicology Profile of Fobrepodacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical safety and toxicology of Fobrepodacin (SPR720). Detailed quantitative data and experimental protocols from IND-enabling toxicology studies are proprietary to the manufacturer and are not fully available in the public domain. This guide provides a high-level overview based on published literature and company communications.

Executive Summary

This compound (SPR720) is an orally bioavailable phosphate prodrug of SPR719, a novel aminobenzimidazole inhibitor of bacterial DNA gyrase B (GyrB). It has been developed for the treatment of non-tuberculous mycobacterial (NTM) pulmonary disease and tuberculosis. Preclinical studies have demonstrated its potent activity against a range of clinically relevant mycobacteria. While comprehensive preclinical toxicology data remains largely proprietary, Spero Therapeutics has indicated that a suite of in vitro and in vivo safety, toxicology, and ADME (absorption, distribution, metabolism, and excretion) studies were conducted to support its progression into clinical trials[1]. These studies collectively suggested an acceptable safety profile and a wide therapeutic margin, which enabled the initiation of a first-in-human Phase 1 clinical trial[1].

Mechanism of Action

This compound's active moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for maintaining DNA topology during replication[2][3][4]. By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to the disruption of DNA replication and ultimately bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit of DNA gyrase[2].

Preclinical Safety and Toxicology Assessment

A standard preclinical toxicology program for a small molecule antibiotic like this compound, in accordance with regulatory guidelines, would typically include the following studies. While Spero Therapeutics has stated that such studies were conducted, specific results are not publicly available[1].

General Toxicology

Repeat-dose toxicology studies in at least two species (one rodent and one non-rodent) are standard to support clinical trials. These studies are designed to identify potential target organs of toxicity, establish a No Observed Adverse Effect Level (NOAEL), and inform dose selection for human studies.

Table 1: Summary of Publicly Available In Vivo Efficacy Studies (Data Relevant to Dosing)

| Study Type | Species | Dosing Regimen | Key Findings | Reference |

| Chronic Tuberculosis Infection | BALB/c and C57BL/6 Mice | 10, 30, 100 mg/kg, oral gavage, once daily, 5 days/week for 4 weeks | Reduced mycobacterial burden. | [5] |

| Chronic M. abscessus Infection | Murine Model | 25, 50, 100 mg/kg/day | The 100 mg/kg/day dose resulted in the greatest bacterial reduction as a single agent. | [3] |

| Chronic M. tuberculosis Infection | Murine Model | 100 mg/kg, twice daily | Showed a 2.5-log CFU decrease, similar to moxifloxacin and isoniazid. | [4] |

Safety Pharmacology

Safety pharmacology studies are conducted to assess the effects of a drug candidate on major physiological systems. A core battery of tests typically investigates the cardiovascular, respiratory, and central nervous systems. No specific data from safety pharmacology studies on this compound have been publicly released.

Genotoxicity

A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic mutations or chromosomal damage. This typically includes:

-

An in vitro bacterial reverse mutation assay (Ames test).

-

An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.

-

An in vivo genotoxicity assay, such as a micronucleus test in rodents.

The results of these studies for this compound are not publicly available.

Carcinogenicity

Long-term carcinogenicity studies in animals are typically required for drugs that are intended for chronic use. Given the intended duration of treatment for NTM and tuberculosis, these studies would likely be necessary. The results of any such studies for this compound have not been made public.

Reproductive and Developmental Toxicology

Reproductive and developmental toxicology studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. Specific data for this compound are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. However, a general workflow for preclinical safety assessment is illustrated below.

Summary of Clinical Safety Findings

While detailed preclinical data is sparse, the results of a first-in-human, Phase 1, randomized, double-blind, placebo-controlled study (NCT03796910) in 96 healthy volunteers have been published[6][7].

-

Tolerability: this compound was well-tolerated at single oral doses ranging from 100 to 2,000 mg and multiple daily doses up to 1,000 mg for up to 14 days[6][8].

-

Adverse Events: The most commonly reported adverse events were gastrointestinal (nausea, vomiting, and diarrhea) and headache. All were of mild or moderate severity and were dose-dependent[6][8]. No serious adverse events were reported in this study[6][8].

It is important to note that a subsequent Phase 2a trial in patients with NTM pulmonary disease was suspended. An interim analysis did not meet the primary endpoint and highlighted potential dose-limiting safety issues at a 1,000 mg daily dose, including three cases of reversible grade 3 hepatotoxicity[9].

Conclusion

This compound is a novel GyrB inhibitor with demonstrated preclinical efficacy against mycobacteria. While the company has reported the completion of a preclinical safety and toxicology program that supported clinical development, specific quantitative data and detailed protocols are not publicly available. The publicly accessible data from the Phase 1 clinical trial in healthy volunteers indicated that this compound was generally well-tolerated at the doses studied. However, findings of potential hepatotoxicity in a Phase 2a patient study have led to the suspension of its current development program. A full understanding of the preclinical toxicology profile is limited without access to the complete dataset submitted to regulatory authorities.

References

- 1. newtbdrugs.org [newtbdrugs.org]

- 2. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]

- 3. tandfonline.com [tandfonline.com]

- 4. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. firstwordpharma.com [firstwordpharma.com]

Methodological & Application

Application Notes and Protocols for Measuring SPR719 Activity Against Mycobacterium avium Complex

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro and intracellular activity of SPR719, a novel benzimidazole antibiotic, against the Mycobacterium avium complex (MAC). SPR719 inhibits the ATPase activity of DNA gyrase (GyrB) in mycobacteria, a mechanism distinct from fluoroquinolones.[1][2][3][4] The following protocols are based on established methodologies for antimicrobial susceptibility testing and intracellular activity assessment of antimycobacterial agents.

Introduction

Nontuberculous mycobacterial (NTM) pulmonary disease, predominantly caused by the Mycobacterium avium complex (MAC), presents a significant and growing therapeutic challenge worldwide.[1][5] Current treatment regimens are lengthy, often poorly tolerated, and have suboptimal cure rates, underscoring the urgent need for novel, more effective antibiotics.[1] SPR719 is the active moiety of the oral prodrug SPR720 and has demonstrated potent in vitro activity against a range of NTMs, including clinical isolates of MAC.[1][5][6][7] These protocols provide standardized methods to evaluate the efficacy of SPR719 against MAC in both acellular and intracellular environments.

Data Presentation

In Vitro Susceptibility of M. avium Complex to SPR719

The following table summarizes the minimum inhibitory concentration (MIC) data for SPR719 against various MAC isolates as reported in the literature. The MIC90 represents the concentration of the drug that inhibits the growth of 90% of the tested isolates.

| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| M. avium complex | 73 | 0.06 - 4 | 1 | 2 | [6] |

| M. avium | Not Specified | 0.125 - 16 | Not Reported | 4 | [5] |

| M. intracellulare | Not Specified | 0.125 - 16 | Not Reported | 4 | [5] |

| Clarithromycin-resistant M. avium | Not Specified | 0.5 - 8 | Not Reported | 8 | [5] |

| Moxifloxacin-resistant MAC | 47 | 0.12 - 4 | Not Reported | 2 | [7] |

Note: SPR719 generally exhibits bacteriostatic activity against MAC, with minimum bactericidal concentration (MBC) to MIC ratios typically greater than 8.[8]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of SPR719 against M. avium Complex using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines document M24-A2 for the susceptibility testing of mycobacteria.[3][9][10]

1. Materials

-

SPR719 powder

-

M. avium complex isolates

-

Middlebrook 7H9 broth base

-

Glycerol

-

Oleic acid-albumin-dextrose-catalase (OADC) enrichment or albumin-dextrose-catalase (ADC) enrichment

-

Polysorbate 80 (Tween 80)

-

Sterile 96-well microtiter plates

-

Sterile distilled water

-

Dimethyl sulfoxide (DMSO)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

2. Methods

-

Preparation of SPR719 Stock Solution:

-

Prepare a stock solution of SPR719 in DMSO at a concentration of 10 mg/mL.

-

Further dilute the stock solution in sterile distilled water to achieve the desired starting concentration for serial dilutions.

-

-

Preparation of Mycobacterial Inoculum:

-

Culture MAC isolates on Middlebrook 7H10 or 7H11 agar plates.

-

Harvest colonies and suspend them in Middlebrook 7H9 broth containing 0.05% Tween 80.

-

Vortex the suspension with glass beads to break up clumps.

-

Allow the suspension to sit for 30 minutes to allow larger clumps to settle.

-

Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by diluting with 7H9 broth. This corresponds to approximately 1 x 107 to 1 x 108 CFU/mL.

-

Further dilute the adjusted inoculum 1:20 in 7H9 broth to obtain a final concentration of approximately 5 x 105 CFU/mL.

-

-

Broth Microdilution Assay:

-

Prepare two-fold serial dilutions of SPR719 in Middlebrook 7H9 broth supplemented with OADC or ADC in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension, bringing the total volume to 200 µL per well. The final inoculum density will be approximately 2.5 x 105 CFU/mL.

-

Seal the plates to prevent evaporation and incubate at 37°C.

-

-

Reading the MIC:

-

Read the plates when visible growth is observed in the growth control well, typically between 7 and 14 days.

-

The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the MAC isolate.

-

Protocol 2: Assessment of Intracellular Activity of SPR719 against M. avium Complex in THP-1 Macrophages

This protocol describes a macrophage infection model using the human monocytic cell line THP-1 to evaluate the intracellular efficacy of SPR719.

1. Materials

-

THP-1 human monocytic cell line

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

M. avium complex isolates

-

Middlebrook 7H9 broth

-

Human serum

-

Sterile distilled water

-

Sterile 0.1% saponin or Triton X-100 in sterile water

-

Middlebrook 7H10 or 7H11 agar plates

-

SPR719

2. Methods

-

THP-1 Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

-

To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 24-well plates at a density of 5 x 105 cells per well.

-

Add PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours.[7][11] Differentiated cells will become adherent.

-

After differentiation, wash the cells twice with fresh, antibiotic-free RPMI 1640 medium and incubate for a further 24 hours before infection.

-

-

Preparation of Mycobacterial Inoculum for Infection:

-

Prepare a single-cell suspension of MAC as described in Protocol 1, step 2.

-

Opsonize the bacteria by incubating the suspension with an equal volume of human serum for 30 minutes at 37°C.[2]

-

-

Infection of THP-1 Macrophages:

-

Wash the differentiated THP-1 cells with pre-warmed RPMI 1640 medium.

-

Infect the cells with the opsonized MAC suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to cells).[11][12]

-

Incubate for 2-4 hours at 37°C to allow for phagocytosis.

-

After the incubation period, wash the cells three times with RPMI 1640 to remove extracellular bacteria. Some protocols may include a short incubation with amikacin (e.g., 200 µg/mL for 1 hour) to kill any remaining extracellular bacteria, followed by washing.

-

-

Treatment with SPR719:

-

Add fresh RPMI 1640 medium containing two-fold serial dilutions of SPR719 to the infected cells. Include a drug-free control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

Quantification of Intracellular Bacteria:

-

At the end of the treatment period, aspirate the medium and wash the cells with PBS.

-

Lyse the macrophages by adding 0.5 mL of a sterile 0.1% saponin or Triton X-100 solution to each well and incubating for 10 minutes at room temperature.

-

Prepare serial 10-fold dilutions of the cell lysates in Middlebrook 7H9 broth.

-

Plate 100 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates.

-

Incubate the plates at 37°C until colonies are visible (typically 10-21 days).

-

Count the number of colony-forming units (CFU) to determine the intracellular bacterial load. The activity of SPR719 is determined by comparing the CFU from treated wells to the CFU from untreated control wells.

-

Visualizations

Caption: Workflow for MIC determination of SPR719 against MAC.

Caption: Workflow for intracellular activity assay of SPR719.

Caption: Mechanism of action of SPR719.

References

- 1. Broth microdilution testing of susceptibilities to 30 antimicrobial agents of Mycobacterium avium strains from patients with acquired immune deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Infection of Macrophage-Like THP-1 Cells with Mycobacterium avium Results in a Decrease in Their Ability to Phosphorylate Nucleolin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid broth macrodilution method for determination of MICs for Mycobacterium avium isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Infection model of THP-1 cells, growth dynamics, and antimicrobial susceptibility of clinical Mycobacterium abscessus isolates from cystic fibrosis patients: Results from a multicentre study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 9. webstore.ansi.org [webstore.ansi.org]

- 10. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 11. Revealing immune responses in the Mycobacterium avium subsp. paratuberculosis-infected THP-1 cells using single cell RNA-sequencing | PLOS One [journals.plos.org]

- 12. Intramacrophage Passage of Mycobacterium tuberculosis and M. avium Complex Alters the Drug Susceptibilities of the Organisms as Determined by Intracellular Susceptibility Testing Using Macrophages and Type II Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Fobrepodacin Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fobrepodacin (SPR720) is a novel antibacterial agent that acts as a prodrug of SPR719.[1] SPR719 targets the ATPase activity of the DNA gyrase B subunit (GyrB) in Mycobacterium tuberculosis and other nontuberculous mycobacteria, inhibiting DNA replication and leading to bacterial cell death.[1][2][3][4] DNA gyrase is a validated and essential bacterial enzyme, making it an attractive target for the development of new antibiotics to combat drug-resistant tuberculosis.[4][5][6][7]

The discovery of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties is a key objective in antitubercular drug development. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of chemical compounds for their inhibitory activity against DNA gyrase and M. tuberculosis.[8][9][10] These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the identification and characterization of novel this compound analogs.

Mechanism of Action of this compound

This compound is an orally bioavailable phosphate prodrug that is rapidly converted in vivo to its active form, SPR719.[1] SPR719 is a competitive inhibitor of the ATPase activity of the bacterial DNA gyrase B subunit.[11] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and repair.[5][12][13] By inhibiting the ATPase function of GyrB, SPR719 prevents the conformational changes required for DNA strand passage and re-ligation, ultimately leading to the accumulation of double-strand breaks and cell death.[12][14][15]

High-Throughput Screening Workflow

A tiered screening approach is recommended to efficiently identify and validate potent this compound analogs. This workflow begins with a high-throughput primary screen of a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.

Data Presentation

Table 1: In Vitro Activity of SPR719 and Comparator Compounds against M. tuberculosis DNA Gyrase and Whole Cells

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| SPR719 | GyrB | Biochemical | 0.024 | [11] |

| Novobiocin | GyrB | Biochemical | 0.045 | [3] |

| SPR719 | M. tuberculosis | Whole-Cell | 0.12 | [11] |

| Moxifloxacin | GyrA | Whole-Cell | 0.25 | [2] |

Table 2: HTS Assay Performance Metrics

| Assay Type | Format | Z' Factor | Throughput (plates/day) |

| Fluorescence Polarization | 384-well | > 0.7 | > 100 |

| Alamar Blue | 96-well | > 0.5 | 50-100 |

| DNA Supercoiling | 96-well | > 0.6 | 20-50 |

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using Fluorescence Polarization (FP)

This assay measures the ability of test compounds to displace a fluorescently labeled probe from the ATP-binding site of GyrB.[5][6]

Materials:

-

Recombinant M. tuberculosis GyrB protein

-

Fluorescently labeled probe (e.g., a derivative of novobiocin)

-

Assay buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100

-

Test compounds dissolved in DMSO

-

384-well, low-volume, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of GyrB protein and the fluorescent probe in assay buffer. The final concentrations should be optimized to give a stable and robust FP signal.

-

Dispense 10 µL of the GyrB/probe solution into each well of a 384-well plate.

-

Add 100 nL of test compound or DMSO (control) to the appropriate wells.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization of each well using a microplate reader.[16]

-

Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.

Protocol 2: Primary High-Throughput Screening using Whole-Cell Alamar Blue Assay

This assay measures the metabolic activity of M. tuberculosis and is used to identify compounds that inhibit bacterial growth.[17][18][19]

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

-

Alamar Blue reagent

-

Test compounds dissolved in DMSO

-

96-well, clear-bottom, black microplates

-

Microplate reader with fluorescence capabilities

Procedure:

-

Inoculate M. tuberculosis into 7H9 broth and grow to an OD₆₀₀ of 0.4-0.6.

-

Dilute the culture to a final concentration of 1 x 10⁵ CFU/mL in fresh 7H9 broth.

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add 1 µL of test compound or DMSO (control) to the appropriate wells.

-

Incubate the plates at 37°C for 7 days.

-

Add 20 µL of Alamar Blue reagent to each well and incubate for an additional 24 hours.[17]

-

Measure the fluorescence (Ex: 560 nm, Em: 590 nm) of each well.

-

Calculate the percent inhibition of growth for each compound.

Protocol 3: Secondary Assay - DNA Supercoiling Assay

This assay confirms that hit compounds inhibit the catalytic activity of the DNA gyrase holoenzyme.[20][21][22][23][24][25][26]

Materials:

-

M. tuberculosis DNA gyrase holoenzyme (GyrA₂GyrB₂)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA

-

ATP solution (10 mM)

-

Test compounds dissolved in DMSO

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., SYBR Safe)

Procedure:

-

Set up reactions in a total volume of 20 µL containing assay buffer, 0.5 µg of relaxed plasmid DNA, and the test compound at various concentrations.

-

Add DNA gyrase to each reaction and mix gently.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reactions at 37°C for 1 hour.

-

Stop the reactions by adding 4 µL of 6x loading dye (containing SDS and EDTA).

-

Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Stain the gel with a DNA dye and visualize the bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

Logical Relationships in the Screening Cascade

The screening cascade is designed to progressively narrow down the number of compounds, selecting for those with the desired characteristics of potency, specificity, and low toxicity.

References

- 1. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Revealing the Interaction Mechanism between Mycobacterium tuberculosis GyrB and Novobiocin, SPR719 through Binding Thermodynamics and Dissociation Kinetics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cbioc.com [cbioc.com]

- 13. youtube.com [youtube.com]

- 14. inspiralis.com [inspiralis.com]

- 15. The DNA gyrase-quinolone complex. ATP hydrolysis and the mechanism of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. High-throughput assays for DNA gyrase and other topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DNA topology assays - DNA supercoiling and relaxation assays [profoldin.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. DNA gyrase assay kits [profoldin.com]

- 26. inspiralis.com [inspiralis.com]

Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Fobrepodacin (SPR720) and its Active Metabolite SPR719 in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic analysis and therapeutic drug monitoring of Fobrepodacin.

Introduction

This compound (SPR720) is an orally administered phosphate prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[1][2][3] SPR719 is a novel aminobenzimidazole antibiotic that inhibits bacterial DNA gyrase B, showing potent activity against various mycobacterial species, including those responsible for nontuberculous mycobacterial (NTM) pulmonary disease.[4][5][6] Given the prodrug-active metabolite relationship, a robust and sensitive analytical method for the simultaneous quantification of both this compound and SPR719 in plasma is essential for accurately characterizing the pharmacokinetics (PK), evaluating the safety profile, and guiding dose selection in clinical trials.[7][8]

This application note details a sensitive, specific, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and SPR719 in human plasma. The protocol is designed for high-throughput analysis, making it suitable for preclinical and clinical drug development.

Principle of the Method

This method utilizes a simple protein precipitation step for plasma sample extraction, followed by chromatographic separation on a C18 reversed-phase column. The analytes, this compound and SPR719, along with a stable isotope-labeled internal standard (SIL-IS), are detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. This approach ensures high selectivity and sensitivity for accurate quantification in a complex biological matrix.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound (SPR720) and SPR719 reference standards.

-

Internal Standard: this compound-d4 and SPR719-d4 (or other suitable stable isotope-labeled internal standards).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.

-

Additives: Formic acid (FA), LC-MS grade.

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Plasma: Blank human plasma (K2-EDTA), charcoal-stripped human plasma for calibration standards.

Instrumentation

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an ESI source.

-

Analytical Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[9][10]

Sample Preparation Protocol

-

Thaw plasma samples and quality control (QC) samples to room temperature.

-

Vortex samples for 10 seconds to ensure homogeneity.

-

Pipette 50 µL of each plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (containing this compound-d4 and SPR719-d4 in 50:50 ACN:Water).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions

The following tables summarize the optimized instrumental conditions for the analysis.

Table 1: Liquid Chromatography Conditions | Parameter | Condition | | :--- | :--- | | Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Run Time | 5.0 minutes | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |

Table 2: Mass Spectrometry Conditions | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150°C | | Desolvation Temp. | 400°C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | Collision Gas | Argon | | MRM Transitions | Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | | | this compound | To be determined | To be determined | | | SPR719 | To be determined | To be determined | | | this compound-d4 (IS) | To be determined | To be determined | | | SPR719-d4 (IS) | To be determined | To be determined | Note: Specific m/z transitions must be optimized by infusing pure standards of each analyte into the mass spectrometer.

Method Validation Summary

The method was validated based on standard bioanalytical guidelines. A summary of the validation results is presented below.

Table 3: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|---|

| This compound | 1 - 1000 | 1 | > 0.995 |

| SPR719 | 5 - 5000 | 5 | > 0.995 |

Table 4: Intra- and Inter-Day Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|---|

| This compound | LQC | 3 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| MQC | 100 | < 8 | 97 - 103 | < 10 | 96 - 104 | |

| HQC | 800 | < 7 | 98 - 102 | < 9 | 97 - 103 | |

| SPR719 | LQC | 15 | < 9 | 96 - 104 | < 11 | 94 - 106 |

| MQC | 500 | < 6 | 98 - 102 | < 8 | 97 - 103 |

| | HQC | 4000 | < 5 | 99 - 101 | < 7 | 98 - 102 |

Table 5: Matrix Effect and Extraction Recovery

| Analyte | QC Level | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |

|---|---|---|---|---|

| This compound | LQC | 3 | 92 - 108 | > 90 |

| HQC | 800 | 94 - 105 | > 90 | |

| SPR719 | LQC | 15 | 95 - 106 | > 92 |

| | HQC | 4000 | 97 - 103 | > 92 |

Table 6: Stability

| Analyte | Condition | Stability |

|---|---|---|

| This compound & SPR719 | Bench-top (4 hours, RT) | Stable (<15% deviation) |

| Freeze-Thaw (3 cycles) | Stable (<15% deviation) | |

| Long-term (-80°C, 3 months) | Stable (<15% deviation) |

| | Processed Sample (4°C, 24 hours)| Stable (<15% deviation) |

Data Presentation: Application to a Pharmacokinetic Study

This method can be applied to determine the plasma concentrations of SPR719 following oral administration of this compound (SPR720). The table below summarizes pharmacokinetic parameters from a study in healthy volunteers who received 1,000 mg of SPR720 once daily.[3][8]

Table 7: Pharmacokinetic Parameters of SPR719 in Human Plasma

| Parameter | Mean Value | Standard Deviation |

|---|---|---|

| Cmax (ng/mL) | 4,187 | 1,059 |

| Tmax (hours) | 4.0 | - |

| AUC₀₋₂₄ (ng·h/mL) | 42,295 | - |

| t₁/₂ (hours) | ~5.0 | - |

Visualizations

Caption: this compound (SPR720) to SPR719 conversion pathway.

Caption: LC-MS/MS experimental workflow for plasma analysis.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of this compound (SPR720) and its active metabolite SPR719 in human plasma. The simple sample preparation procedure and short chromatographic run time make it highly suitable for supporting large-scale pharmacokinetic studies in clinical and preclinical settings, facilitating the continued development of this novel antibiotic.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]

- 6. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]

- 7. 1659. Pharmacokinetics/pharmacodynamics of the Novel Gyrase Inhibitor SPR719/SPR720 and Clinical Dose Selection to Treat Pulmonary Mycobacterium avium-complex Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

Application Notes and Protocols for Flogging Animal Models in Fobrepodacin Treatment of NTM Lung Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nontuberculous mycobacterial (NTM) lung disease is an emerging public health concern, with infections often proving difficult to treat due to the intrinsic resistance of NTM to many antibiotics. Fobrepodacin (formerly SPR720) is a novel oral antimicrobial agent that represents a promising new therapeutic option. It is a prodrug of SPR719, an aminobenzimidazole that inhibits the bacterial DNA gyrase B (GyrB) subunit, a mechanism distinct from currently approved antibiotics.[1][2] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of this compound in treating NTM lung disease, with a focus on Mycobacterium avium complex (MAC) and Mycobacterium abscessus.

Mechanism of Action of this compound